4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
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Overview
Description
4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is an organic compound that features a pyrazole ring substituted with a hydroxymethyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the benzonitrile group. One common method involves the reaction of 4-(hydroxymethyl)benzonitrile with 1-methyl-3-pyrazolecarboxaldehyde under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-[4-(carboxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile.
Reduction: 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzylamine.
Substitution: 4-[4-(alkoxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile or 4-[4-(acyloxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile.
Scientific Research Applications
4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The pyrazole ring may also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(hydroxymethyl)benzonitrile
- 1-methyl-3-pyrazolecarboxaldehyde
- 4-(methoxymethyl)benzonitrile
Uniqueness
4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is unique due to the combination of its pyrazole ring and benzonitrile moiety, which imparts distinct chemical and biological properties
Biological Activity
4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile, designated by its CAS number 1443981-26-7, is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.
Synthesis of this compound
The compound can be synthesized through a multi-step process involving the formation of a pyrazole ring followed by the introduction of the benzonitrile group. A common synthetic route includes the reaction of 4-(hydroxymethyl)benzonitrile with 1-methyl-3-pyrazolecarboxaldehyde under basic conditions, typically using sodium hydroxide in ethanol as a solvent. This method allows for the efficient production of the compound while maintaining high purity levels.
This compound exhibits several chemical reactivity patterns:
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using potassium permanganate.
- Reduction : The nitrile group can be reduced to an amine with lithium aluminum hydride.
- Substitution : The hydroxymethyl group can participate in nucleophilic substitutions to form various derivatives.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its structural features, which enable interactions with specific molecular targets. The hydroxymethyl and nitrile groups are capable of forming hydrogen bonds with proteins and enzymes, potentially modulating their activity. Additionally, the pyrazole ring may engage in π-π stacking interactions with aromatic residues in proteins, influencing their function and activity.
Case Studies
A notable study investigated the anti-inflammatory effects of pyrazole derivatives in animal models. The results demonstrated a marked reduction in paw edema in treated groups compared to controls, supporting the hypothesis that such compounds could serve as viable anti-inflammatory agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Notable Activities |
---|---|---|
4-(hydroxymethyl)benzonitrile | Hydroxymethyl group | Anti-inflammatory |
1-methyl-3-pyrazolecarboxaldehyde | Pyrazole ring | Anticancer |
4-(methoxymethyl)benzonitrile | Methoxymethyl group | Antimicrobial |
This table illustrates that while each compound shares common structural features, their unique substituents can significantly influence their biological activities.
Properties
IUPAC Name |
4-[4-(hydroxymethyl)-1-methylpyrazol-3-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFIXRFWCOYRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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